molecular formula CH3SiCl3<br>CH3Cl3Si B1216827 Methyltrichlorosilane CAS No. 75-79-6

Methyltrichlorosilane

Cat. No. B1216827
CAS RN: 75-79-6
M. Wt: 149.47 g/mol
InChI Key: JLUFWMXJHAVVNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyltrichlorosilane predominantly involves the reaction of silicon with methyl chloride, facilitated by stable surface compounds produced through the partial chlorination of silicon. This process is accelerated by the preliminary chlorination of silicon, leading to the formation of active reaction centers for the formation of methyltrichlorosilane (Golubtsov et al., 1972).

Molecular Structure Analysis

The molecular structure of methyltrichlorosilane has been extensively studied through spectroscopic methods. The microwave spectrum, for instance, has been examined to determine the precise molecular structure, revealing details about the isotopic species and correcting previously reported values of the nuclear quadrupole coupling constant (Takeo & Matsumura, 1977).

Chemical Reactions and Properties

Methyltrichlorosilane's chemical reactivity is illustrated by its role in the redistribution reaction to produce high-valued dimethyldichlorosilane, catalyzed by ionic liquid catalysts. This reaction is not only economically significant but also offers an eco-friendly route for the treatment of methyltrichlorosilane by-products (Wang et al., 2012).

Physical Properties Analysis

The Raman and infrared spectra of methyltrichlorosilane have been reported, highlighting the presence of a new crystalline phase at low temperatures. These studies are essential for understanding the physical characteristics and stability of methyltrichlorosilane under various conditions (Prystupa et al., 1990).

Chemical Properties Analysis

Significant insights into the chemical properties of methyltrichlorosilane come from studies on its hydrolysis mechanism, which have been explored through density functional theory. These studies reveal the low activation energy and the nucleophilic substitution-cooperative elimination reaction mechanism, providing a deeper understanding of its reactivity (Chun-ming, 2009).

Scientific Research Applications

  • Modification of Hydrophobic Silica Aerogels

    • Application Summary: Methyltrichlorosilane (MTCS) is used to modify hydrophobic silica aerogels (SAs) to reduce their flammability .
    • Methods of Application: MTCS replaces commonly used trimethylchlorosilane (TMCS) in the modification process. The modified SAs (MSA) show similar physicochemical properties to those of TMCS modified SAs (TSA), including density, thermal conductivity, hydrophobicity, and thermal stability .
    • Results: The flammability of MSA is much lower than that of TSA, reflected by the significantly decreased gross calorific value (GCV). The pyrolysis of MSA becomes more difficult with the increasing conversion rate .
  • Surface Functionalization of Fabrics and Mesoporous Materials

    • Application Summary: Methyltrichlorosilane (MTS) is used for the surface-functionalization of fabrics and mesoporous materials to increase their hydrophobicity .
    • Results: The treated materials exhibit increased hydrophobicity .
  • Synthesis of Silica Doped Carbon Nanotubes

    • Application Summary: MTS is used as a source of silicon to synthesize silica doped carbon nanotubes .
    • Results: The resulting silica doped carbon nanotubes have unique properties that can be exploited in various applications .
  • Production of Methyl Silicone Resins

    • Application Summary: MTS is used in the production of methyl silicone resins .
    • Results: The resulting methyl silicone resins have a wide range of industrial applications .
  • Surface Treatments

    • Application Summary: MTS is used for surface treatments .
    • Results: The treated surfaces exhibit altered properties, such as increased hydrophobicity .
  • Reagent in Organic Synthesis

    • Application Summary: MTS is used as a reagent in organic synthesis .
    • Results: MTS can facilitate the synthesis of a wide range of organic compounds .
  • Cleavage of Carbon-Oxygen Bonds

    • Application Summary: A combination of methyltrichlorosilane and sodium iodide can be used to cleave carbon-oxygen bonds such as methyl ethers .
    • Results: The carbon-oxygen bond is cleaved, resulting in the formation of new compounds .
  • Silicon Carbide Epitaxy

    • Application Summary: Methyltrichlorosilane is used in the process of silicon carbide epitaxy .
    • Results: The resulting silicon carbide layers have a wide range of applications in electronics and other fields .
  • Water Desalination via Direct Contact Membrane Distillation

    • Application Summary: Methyltrichlorosilane is used to create a hydrophobic coating on geopolymer membranes for water desalination via direct contact membrane distillation .
    • Results: The treated membranes exhibit increased hydrophobicity, which improves their performance in water desalination .
  • Superhydrophobic Coatings

    • Application Summary: Methyltrichlorosilane is used to create superhydrophobic coatings on various substrates .
    • Results: The treated surfaces exhibit superhydrophobic properties, with contact angles of approximately 160° .

Safety And Hazards

Methyltrichlorosilane is highly flammable and reacts with water to release HCl . It is corrosive and causes burns by all exposure routes . Acute exposures may be highly toxic and may cause death or permanent injury after very short exposures to small quantities .

Future Directions

Methyltrichlorosilane has been used in the preparation of hydrophobic silica aerogels, which have been studied for their kinetic and thermodynamic behaviors . It has also been used in the synthesis of silicon carbide for oily wastewater treatment .

properties

IUPAC Name

trichloro(methyl)silane
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InChI

InChI=1S/CH3Cl3Si/c1-5(2,3)4/h1H3
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InChI Key

JLUFWMXJHAVVNN-UHFFFAOYSA-N
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Canonical SMILES

C[Si](Cl)(Cl)Cl
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Molecular Formula

CH3Cl3Si, CH3SiCl3
Record name METHYLTRICHLOROSILANE
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Related CAS

61596-88-1
Record name Silane, trichloromethyl-, homopolymer
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DSSTOX Substance ID

DTXSID4026426
Record name Methyltrichlorosilane
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Molecular Weight

149.47 g/mol
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Physical Description

Methyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 8 °F. Vapor and liquid may cause burns. Denser than water. Vapors are heavier than air., Colorless liquid with a sharp, irritating odor; [CHRIS], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

152 °F at 760 mmHg (EPA, 1998), 65.6 °C, 66 °C
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Flash Point

15 °F (EPA, 1998), 45 °F (Open cup); 15 °F (Closed cup), 8 °C
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Solubility

Decomposes in ethanol, Decomposes instantly in water, Solubility in water: reaction
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Density

1.27 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.270 at 25 °C/25 °C, Relative density (water = 1): 1.3
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Vapor Density

5.17 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.17 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17.9
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Product Name

Methyltrichlorosilane

Color/Form

COLORLESS LIQUID

CAS RN

75-79-6
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Melting Point

-108 °F (EPA, 1998), -90 °C
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Synthesis routes and methods I

Procedure details

The ether and phenylCl are fed in a ratio of 4:1 and the magnesium is fed at a rate to sustain the reaction as monitored by the reactor temperature profile, jacket water temperature rise, and agitator motor amps. The MeSiCl3 feed is varied to obtain a coupling ratio between 0.25 and 0.90 moles of PhCl/mole of MeSiCl3 depending on the ratio of Ph2SiMeCl/PhMeSiCl2 desired. Toluene is fed in at a 3:1 ratio to the PhenylCl in ether.
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Synthesis routes and methods II

Procedure details

As control experiments, the ammonolysis of CH3SiCl3 alone was studied. Ammonolysis of this precursor in Et2O gave a 46% yield of soluble solid product, molecular weight 702 g/mol. ceramic yield (by TGA to 950° C.) 56%. A similar CH3SiCl3 /NH3 reaction in THF gave soluble solid product in 82% yield, molecular weight 672 g/mol, ceramic yield (by TGA) 69%. By proton NMR (CH3Si/NH integration), the Et2O product may be formulated as [CH3Si(NH)1.3 ]x, the THF product as [CH3Si(NH)1.6 ]x. (This is only a rough approximation because integration of the broad NH signals is rather inaccurate). The results of the coammonolyses of CH3SiHCl2 and CH3SiCl3 are given in Tables 4 and 5.
Name
CH3SiCl3 NH3
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltrichlorosilane

Citations

For This Compound
6,420
Citations
Y Ge, MS Gordon, F Battaglia… - The Journal of Physical …, 2007 - ACS Publications
Structures and energies of the gas-phase species produced during and after the various unimolecular decomposition reactions of methyltrichlorosilane (MTS) with the presence of H 2 …
Number of citations: 55 pubs.acs.org
SH Mousavipour, V Saheb… - The Journal of Physical …, 2004 - ACS Publications
The thermal decomposition of methyltrichlorosilane (MTS) was studied in a flow system in the temperature range of 825−977 K and pressure range of 10−120 Torr. Yields of products …
Number of citations: 32 pubs.acs.org
HS Khoo, FG Tseng - Nanotechnology, 2008 - iopscience.iop.org
Three-dimensional nano-architectures with varying shape, morphology and size were fabricated by the phase separation of methyltrichlorosilane (CH 3 SiCl 3) on commercially …
Number of citations: 74 iopscience.iop.org
C Tamborski, HW Post - The Journal of Organic Chemistry, 1952 - ACS Publications
The literature covering the preparation of compounds of the type CHsSi (OR) s is not complete. Methyltrimethoxysilane and methyltriethoxysilane have been prepared recently by …
Number of citations: 35 pubs.acs.org
TH Osterheld, MD Allendorf… - The Journal of Physical …, 1994 - ACS Publications
On the basis of reaction thermochemistry and estimates of Arrhenius A factors, it is expected that Si-C bond cleavage, CH bond cleavage, and HC1 elimination will be the primary …
Number of citations: 51 pubs.acs.org
K Shimizu, H Murata - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Methylchlorosilane is the simplest of those methylchlorosilanes which are both industrially important and theoretically interesting. The infrared and the Raman spectrum of this …
Number of citations: 24 www.journal.csj.jp
A Wang, Y Jiang, W Chen, H Yin, Y Liu, Y Shen… - Journal of Industrial and …, 2012 - Elsevier
… redistribution reaction between methyltrichlorosilane and low-… The conversion of methyltrichlorosilane was 87.8%. And the … route for the treatment of methyltrichlorosilane and …
Number of citations: 25 www.sciencedirect.com
CY Tsai, SB Desu, CC Chiu - Journal of materials research, 1994 - Springer
The kinetics of silicon carbide (SiC) deposition, in a hot-wall chemical vapor deposition (CVD) reactor, were modeled by analyzing our own deposition rate data as well as reported …
Number of citations: 51 link.springer.com
Y Ge, MS Gordon, F Battaglia… - The Journal of Physical …, 2007 - ACS Publications
The kinetics for the previously proposed 114-reaction mechanism for the chemical vapor deposition (CVD) process that leads from methyltrichlorosilane (MTS) to silicon carbide (SiC) …
Number of citations: 56 pubs.acs.org
GD Papasouliotis, SV Sotirchos - Journal of the Electrochemical …, 1994 - iopscience.iop.org
Equilibrium gas‐phase calculations for the Si/C/Cl/H deposition system are performed over the range of conditions used to deposit silicon carbide through the thermal decomposition of …
Number of citations: 94 iopscience.iop.org

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